molecular formula C17H20ClN3 B14391433 1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-62-5

1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B14391433
CAS No.: 90125-62-5
M. Wt: 301.8 g/mol
InChI Key: WKZDDUVHOSSUMB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group and a pyridinyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2-bromoethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:

    1-(3-Chlorophenyl)piperazine: This compound lacks the pyridinyl group, which may result in different chemical and biological properties.

    1-(2-Pyridyl)piperazine:

The presence of both the chlorophenyl and pyridinyl groups in this compound contributes to its unique properties and distinguishes it from other similar compounds .

Properties

CAS No.

90125-62-5

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C17H20ClN3/c18-15-4-3-6-17(14-15)21-12-10-20(11-13-21)9-7-16-5-1-2-8-19-16/h1-6,8,14H,7,9-13H2

InChI Key

WKZDDUVHOSSUMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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